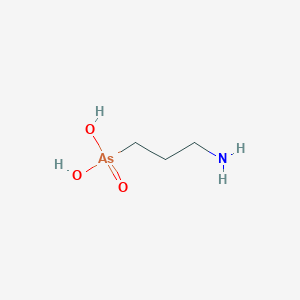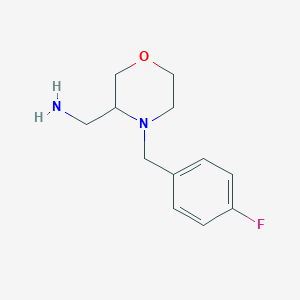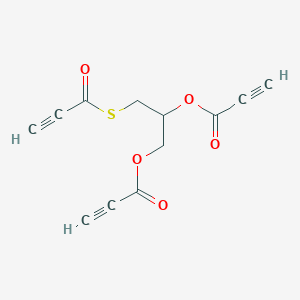
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate, also known as PAPS, is a chemical compound that has been widely used in scientific research due to its unique properties. PAPS is a sulfonate ester and is synthesized using a specific method that involves the use of various chemicals and reagents.
Wirkmechanismus
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate acts as a co-substrate for sulfotransferases, which catalyze the transfer of sulfate groups from (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate to a variety of acceptor molecules. This process is known as sulfation and is involved in the regulation of various biological processes, including the metabolism of drugs and xenobiotics, the synthesis of hormones and neurotransmitters, and the regulation of extracellular matrix components.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate are largely dependent on the specific enzymes and acceptor molecules involved in the sulfation process. However, (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has been shown to play a critical role in the regulation of various biological processes, including the metabolism of drugs and xenobiotics, the synthesis of hormones and neurotransmitters, and the regulation of extracellular matrix components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in lab experiments is its stability and solubility in aqueous solutions, which makes it easy to work with. However, one of the limitations of using (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate is its relatively high cost compared to other sulfonate esters.
Zukünftige Richtungen
There are many potential future directions for the use of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in scientific research. One area of interest is the role of sulfation in the regulation of cancer cell growth and metastasis. Another potential direction is the development of new sulfotransferase inhibitors for the treatment of various diseases, including cancer and metabolic disorders. Additionally, the use of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in the synthesis of novel sulfated compounds for drug discovery is an area of active research.
Synthesemethoden
The synthesis of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate involves the reaction of propargyl alcohol with 3-mercaptopropionic acid to form propargyl 3-mercaptopropionate. The resulting compound is then reacted with propargyl chloroformate to form (2-prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate, which is (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate.
Wissenschaftliche Forschungsanwendungen
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has been used in a wide range of scientific research applications. It has been used as a substrate for various enzymes, including sulfotransferases, which are involved in the metabolism of drugs and xenobiotics. (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has also been used to study the role of sulfation in the regulation of biological processes, including the synthesis of hormones, neurotransmitters, and extracellular matrix components.
Eigenschaften
CAS-Nummer |
141923-05-9 |
|---|---|
Produktname |
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate |
Molekularformel |
C12H8O5S |
Molekulargewicht |
264.26 g/mol |
IUPAC-Name |
(2-prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate |
InChI |
InChI=1S/C12H8O5S/c1-4-10(13)16-7-9(17-11(14)5-2)8-18-12(15)6-3/h1-3,9H,7-8H2 |
InChI-Schlüssel |
SGWFGVQCRDTUQN-UHFFFAOYSA-N |
SMILES |
C#CC(=O)OCC(CSC(=O)C#C)OC(=O)C#C |
Kanonische SMILES |
C#CC(=O)OCC(CSC(=O)C#C)OC(=O)C#C |
Synonyme |
S,O,O'-tripropyryl-1-thioglycerol TPTG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



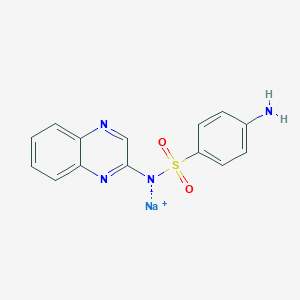
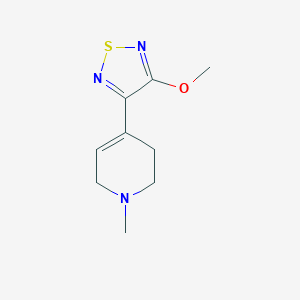
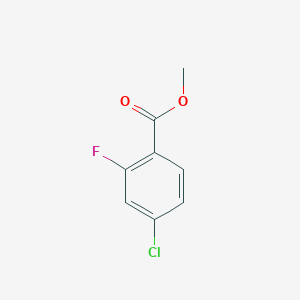
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)
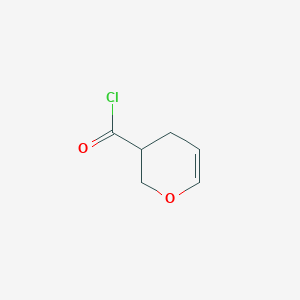
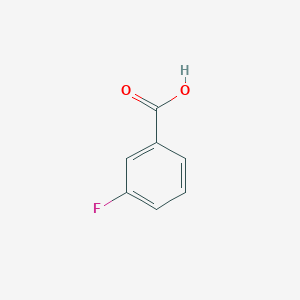
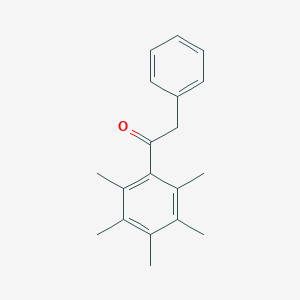
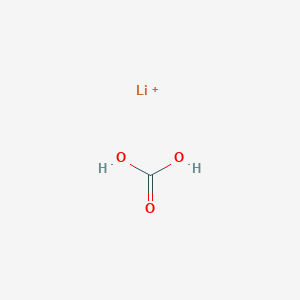
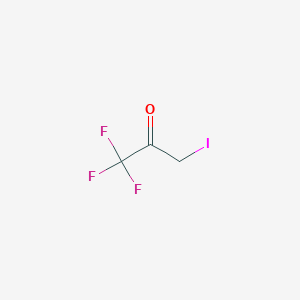
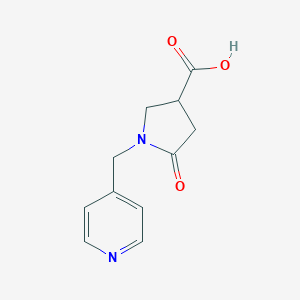
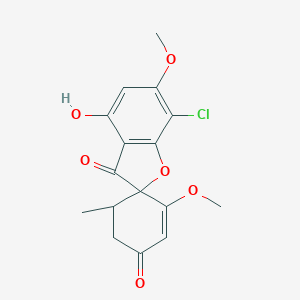
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
